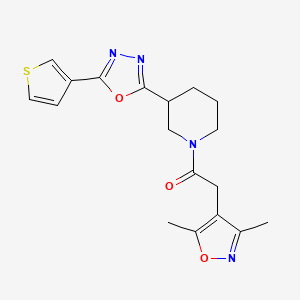
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular structure of the compound includes:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen that contributes to the compound's biological activity.
- Thiophene Moiety : A sulfur-containing five-membered ring that enhances the compound's electronic properties and potential interactions with biological targets.
- Piperidine Ring : A six-membered ring that provides flexibility and may influence pharmacological effects.
The chemical formula of the compound is C17H18N4O3S, with a molecular weight of approximately 358.4 g/mol.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit various bacterial strains effectively. The presence of the isoxazole ring is particularly noted for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 2-(3,5-Dimethylisoxazol-4-yl)-... | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| 3-amino-isoxazole | Antimicrobial | Various bacteria |
| 4-thiophenecarboxylic acid | Anti-inflammatory | In vitro studies |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have indicated that similar compounds demonstrate promising activity against various cancer cell lines. For example, compounds with structural similarities have shown high efficacy in inhibiting cell proliferation in both 2D and 3D culture systems .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.
- DNA Interaction : Similar compounds have demonstrated the ability to bind within the minor groove of DNA, suggesting a mechanism for antitumor activity through interference with DNA replication or transcription .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- Antimicrobial Studies : A study reported that derivatives containing isoxazole exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
- Antitumor Efficacy : Compounds with structural similarities to the target compound were tested against human tumor cell lines (e.g., HepG2) and showed IC50 values indicating effective growth inhibition (IC50 = 6.26 ± 0.33 μM) .
- Structure-Activity Relationship (SAR) : Research has established correlations between structural features and biological activities, indicating that modifications to the isoxazole or thiophene components can enhance efficacy .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-15(12(2)25-21-11)8-16(23)22-6-3-4-13(9-22)17-19-20-18(24-17)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDMQUMNIKFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














